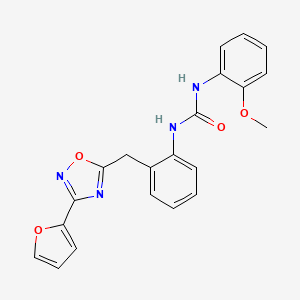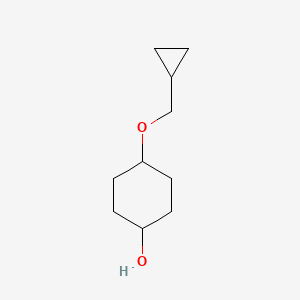
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by a benzamide core structure substituted with a methoxy group at the para position and a piperidin-3-ylmethyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and piperidine.
Formation of Intermediate: 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride intermediate is then reacted with piperidin-3-ylmethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(piperidin-3-ylmethyl)benzamide or 4-formyl-N-(piperidin-3-ylmethyl)benzamide.
Reduction: Formation of 4-methoxy-N-(piperidin-3-ylmethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidin-3-ylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Methoxy-N-(piperidin-4-ylmethyl)benzamide
- 4-Methoxy-N-(piperidin-2-ylmethyl)benzamide
- 4-Methoxy-N-(morpholin-4-ylmethyl)benzamide
Uniqueness
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is unique due to the specific position of the piperidin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.
特性
IUPAC Name |
4-methoxy-N-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYFJKBLUNFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)


![6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2705070.png)

![2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2705073.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2705079.png)

![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)


![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)
